molecular formula C21H20FN5O2 B612059 2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide CAS No. 1235859-13-8

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

カタログ番号 B612059
CAS番号: 1235859-13-8
分子量: 393.4142
InChIキー: YUARZLJFVKGLFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nanatinostat, also known as Tractinostat, CHR-3996 and VRx-3996, is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. HDAC inhibitor CHR-3996 inhibits HDAC, resulting in an accumulation of highly acetylated histones, the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes;  these events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. This agent may upregulate HSP70 and downregulate anti-apoptotic Bcl-2 proteins more substantially than some first-generation HDAC inhibitors. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins.

科学的研究の応用

Anti-Plasmodial Activity

  • Synthesis and Structure-Activity Relationships for New 6-Fluoroquinoline Derivatives with Antiplasmodial Activity (Hochegger et al., 2019): Modification of 6-fluoroquinolines, including analogs similar to the queried compound, demonstrated high antiplasmodial activity in vitro and in vivo, particularly against Plasmodium falciparum. This suggests potential applications in malaria treatment (Hochegger et al., 2019).

Antipsychotic Potential

  • Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents (Norman et al., 1996): Heterocyclic analogs, similar to the queried chemical structure, have shown promising results as potential antipsychotic agents in binding to specific receptors and in vivo models (Norman et al., 1996).

Radioligand Development for PET Imaging

  • Labeling and Evaluation of N-[11C]methylated Quinoline-2-Carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, structurally related to the queried compound, were successfully labeled and evaluated as potential radioligands for PET imaging, specifically targeting peripheral benzodiazepine receptors (Matarrese et al., 2001).

Antimicrobial Activity

  • Synthesis of Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -Carbothioamide Derivatives and Their Antimicrobial Activity (Babu et al., 2015): Novel quinoline derivatives displayed potential antimicrobial activity against various bacterial strains, indicating their use in combating bacterial infections (Babu et al., 2015).

Antitubercular Agents

  • Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as Potent Inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020): This study focused on synthesizing novel quinoline derivatives with significant antitubercular activity, suggesting potential applications in tuberculosis treatment (Marvadi et al., 2020).

特性

CAS番号

1235859-13-8

製品名

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

分子式

C21H20FN5O2

分子量

393.4142

IUPAC名

2-(6-(((6-fluoroquinolin-2-yl)methyl)amino)bicyclo[3.1.0]hexan-3-yl)-N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C21H20FN5O2/c22-14-2-4-18-11(5-14)1-3-15(26-18)10-23-19-16-6-12(7-17(16)19)20-24-8-13(9-25-20)21(28)27-29/h1-5,8-9,12,16-17,19,23,29H,6-7,10H2,(H,27,28)

InChIキー

YUARZLJFVKGLFC-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(C2CC3C(NCC4=NC5=CC=C(F)C=C5C=C4)C3C2)N=C1)NO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CHR3996;  CHR-3996;  CHR 3996;  VRx-3996;  VRx3996;  VRx 3996;  Nanatinostat;  Tractinostat; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 2
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 3
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 4
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 5
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide
Reactant of Route 6
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。